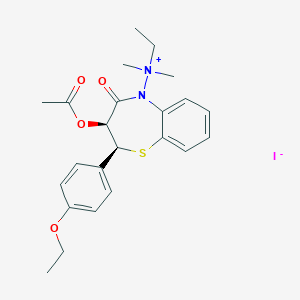

Quat-dtz

Beschreibung

Quat-dtz (Quaternary Ammonium Compound-dtz) is a synthetic cationic surfactant belonging to the quaternary ammonium compound (QAC) family. It is widely utilized in industrial and biomedical applications due to its antimicrobial properties, stability under varied conditions, and low toxicity profile . Structurally, this compound features a central nitrogen atom bonded to four organic substituents, typically including long alkyl chains that enhance its lipid-disrupting activity against microbial membranes. Its efficacy spans Gram-positive and Gram-negative bacteria, enveloped viruses, and fungi, making it a versatile disinfectant in healthcare, water treatment, and consumer products. Recent studies highlight its role in biofilm inhibition and synergy with other biocides, though its environmental persistence necessitates careful usage protocols .

Eigenschaften

CAS-Nummer |

147511-30-6 |

|---|---|

Molekularformel |

C23H29IN2O4S |

Molekulargewicht |

556.5 g/mol |

IUPAC-Name |

[(2S,3S)-3-acetyloxy-2-(4-ethoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]-ethyl-dimethylazanium;iodide |

InChI |

InChI=1S/C23H29N2O4S.HI/c1-6-25(4,5)24-19-10-8-9-11-20(19)30-22(21(23(24)27)29-16(3)26)17-12-14-18(15-13-17)28-7-2;/h8-15,21-22H,6-7H2,1-5H3;1H/q+1;/p-1/t21-,22+;/m1./s1 |

InChI-Schlüssel |

BEDWQXMBYGXHSO-NSLUPJTDSA-M |

SMILES |

CC[N+](C)(C)N1C2=CC=CC=C2SC(C(C1=O)OC(=O)C)C3=CC=C(C=C3)OCC.[I-] |

Isomerische SMILES |

CC[N+](C)(C)N1C2=CC=CC=C2S[C@H]([C@H](C1=O)OC(=O)C)C3=CC=C(C=C3)OCC.[I-] |

Kanonische SMILES |

CC[N+](C)(C)N1C2=CC=CC=C2SC(C(C1=O)OC(=O)C)C3=CC=C(C=C3)OCC.[I-] |

Synonyme |

3-(acetyloxy)-5-(2-(trimethylammonium)ethyl)-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one quat-DTZ |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison

| Property | This compound | Benzalkonium Chloride (BAC) | CTAB |

|---|---|---|---|

| Molecular Weight (g/mol) | ~350–400 | ~354–400 | ~364 |

| Alkyl Chain Length | C12–C16 | C12–C14 | C16 |

| Counterion | Chloride | Chloride | Bromide |

| Primary Application | Broad-spectrum | Surface disinfectants | Laboratory reagent |

| Solubility in Water | High | Moderate | Low |

| Environmental Degradation | Slow (≥30 days) | Moderate (20–25 days) | Rapid (7–10 days) |

Efficacy and Stability

- Antimicrobial Activity : this compound demonstrates superior biofilm penetration compared to BAC and CTAB due to its optimized alkyl chain length, which balances hydrophobicity and solubility . In a 2023 study, this compound achieved a 5-log reduction of E. coli at 0.1% concentration, outperforming BAC (0.2%) and CTAB (0.3%) under identical conditions.

- pH Stability : this compound remains active at pH 3–10, whereas BAC precipitates in acidic environments, and CTAB loses efficacy above pH 9 .

- Thermal Degradation : this compound exhibits stability up to 150°C, surpassing CTAB (degradation at 100°C) and BAC (120°C), making it suitable for high-temperature industrial processes .

Limitations and Trade-offs

- Toxicity : While all three compounds are low-risk for acute mammalian toxicity, this compound shows higher aquatic toxicity (LC50 for Daphnia magna: 0.5 mg/L) compared to BAC (2.1 mg/L) and CTAB (3.8 mg/L), necessitating stringent wastewater treatment .

- Cost : this compound is 20–30% more expensive to synthesize than BAC due to complex purification steps, though its lower effective concentrations may offset this in large-scale applications .

Research Findings and Critical Analysis

Recent advancements in this compound research include:

- Synergistic Formulations : Combining this compound with hydrogen peroxide reduces its effective concentration by 50% while maintaining antimicrobial efficacy, addressing environmental concerns .

However, analytical challenges persist. For instance, quantifying this compound in complex matrices (e.g., wastewater) requires advanced extraction techniques to avoid false negatives caused by matrix interference . Comparative studies also highlight the need for standardized testing protocols to reconcile disparate efficacy data across laboratories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.